Ciraparantag acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

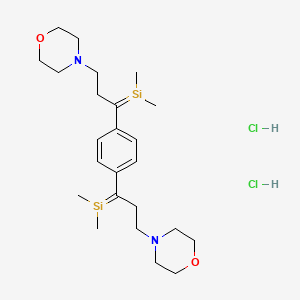

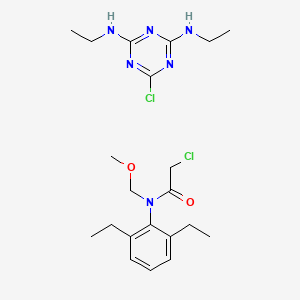

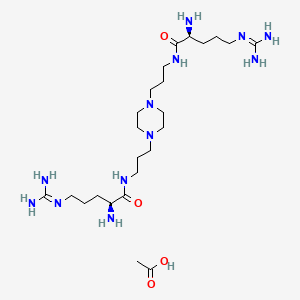

Ciraparantag acetate is a small molecule designed as an anticoagulant reversal agent. It is specifically engineered to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) such as rivaroxaban, apixaban, and dabigatran. This binding characteristic allows this compound to rapidly reverse the effects of these anticoagulants, making it a potential lifesaver in cases of uncontrolled bleeding.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ciraparantag acetate is synthesized through a series of chemical reactions involving the combination of arginine units with a piperazine linker. The synthesis typically involves the following steps:

Activation of Arginine Units: The arginine units are activated using reagents such as carbodiimides to form reactive intermediates.

Coupling Reaction: The activated arginine units are then coupled with piperazine to form the intermediate compound.

Final Modifications: The intermediate compound undergoes further modifications, including acetylation, to yield this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Ciraparantag acetate primarily undergoes noncovalent binding reactions with anticoagulants. These reactions are based on charge-charge interactions and hydrogen bonding.

Common Reagents and Conditions:

Reagents: Carbodiimides, acetyl chloride, and various solvents are commonly used in the synthesis and modification of this compound.

Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed: The major product formed is this compound itself, with minor by-products such as unreacted starting materials and side products that are removed during purification.

Aplicaciones Científicas De Investigación

Ciraparantag acetate has several scientific research applications, including:

Chemistry: It is used as a model compound to study noncovalent binding interactions and the design of other anticoagulant reversal agents.

Biology: Research on the biological effects of this compound includes its impact on coagulation pathways and its potential use in treating bleeding disorders.

Medicine: It is being investigated as a reversal agent for various anticoagulants in clinical settings. Studies have shown its efficacy in reversing the effects of DOACs and heparins in animal models and human trials.

Industry: The pharmaceutical industry is exploring the use of this compound in developing new anticoagulant therapies and reversal agents.

Mecanismo De Acción

Ciraparantag acetate is unique in its ability to bind to a wide range of anticoagulants, including both heparins and DOACs. Similar compounds, such as Andexanet alfa and Idarucizumab, are also used as anticoagulant reversal agents but have different mechanisms of action and specificities. Andexanet alfa is a recombinant protein that binds to factor Xa inhibitors, while Idarucizumab is a monoclonal antibody that binds to dabigatran.

Comparación Con Compuestos Similares

Andexanet alfa

Idarucizumab

Prothrombin complex concentrate

Vitamin K

Ciraparantag acetate stands out due to its broad-spectrum activity and rapid onset of action, making it a promising candidate for clinical use in emergency situations involving anticoagulant-related bleeding.

Propiedades

Número CAS |

1644388-83-9 |

|---|---|

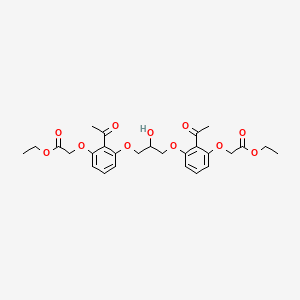

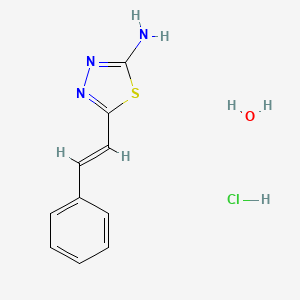

Fórmula molecular |

C24H52N12O4 |

Peso molecular |

572.7 g/mol |

Nombre IUPAC |

acetic acid;(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C22H48N12O2.C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);1H3,(H,3,4)/t17-,18-;/m0./s1 |

Clave InChI |

WKFBGJBMZOZLMI-APTPAJQOSA-N |

SMILES isomérico |

CC(=O)O.C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CC(=O)O.C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.